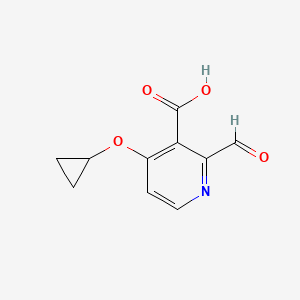
4-Cyclopropoxy-2-formylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-formylnicotinic acid is an organic compound with the molecular formula C10H9NO4 It is a derivative of nicotinic acid, featuring a cyclopropoxy group at the 4-position and a formyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-formylnicotinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by formylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-formylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products
Oxidation: 4-Cyclopropoxy-2-carboxynicotinic acid.
Reduction: 4-Cyclopropoxy-2-hydroxymethylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-2-formylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-formylnicotinic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The cyclopropoxy group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-2-carboxynicotinic acid
- 4-Cyclopropoxy-2-hydroxymethylnicotinic acid
- 2-Formyl-4-methoxynicotinic acid
Uniqueness
4-Cyclopropoxy-2-formylnicotinic acid is unique due to the presence of both a cyclopropoxy group and a formyl group on the nicotinic acid scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-7-9(10(13)14)8(3-4-11-7)15-6-1-2-6/h3-6H,1-2H2,(H,13,14) |
InChI Key |
CNHWJGLYEKJQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















